molecular formula C23H25NO4 B2665473 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid CAS No. 2137618-41-6

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid

Cat. No. B2665473
CAS RN: 2137618-41-6
M. Wt: 379.456
InChI Key: WXHKKBWBBDRORH-UHFFFAOYSA-N
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Description

“2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid” is a chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Fluorescent Labeling Reagents

The development of novel fluorophores, such as 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, offers significant advancements in biomedical analysis due to its strong fluorescence, large Stokes' shift, and high stability against light and heat. This compound demonstrates strong fluorescence across a wide pH range (2.0 to 11.0), making it an ideal candidate for fluorescent labeling reagents in the detection of carboxylic acids (Hirano et al., 2004).

Dispersion of Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes, showcasing a novel approach to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application highlights the potential for these compounds in the preparation and manipulation of carbon nanotube-based materials (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

The synthesis of oligomers derived from amide-linked neuraminic acid analogues, using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, demonstrates an efficient method for the production of various oligomers. This process enables the creation of novel biomolecules with potential applications in medicinal chemistry and drug development (Gregar & Gervay-Hague, 2004).

High-Performance Liquid Chromatography (HPLC)

The introduction of 7-methoxycoumarin-3-carbonyl azides as fluorescent labeling reagents for alcohols in high-performance liquid chromatography (HPLC) represents a significant advancement in the analytical techniques available for the detection and quantification of alcohols. This development allows for highly sensitive and specific analysis, with potential applications in both research and industrial settings (Takadate et al., 1985).

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)14-16-6-5-12-24(13-11-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHKKBWBBDRORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid

CAS RN

2137618-41-6
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid
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